Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate
Overview
Description
Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate (EMNC) is a carboxylate ester derivative of 2-methyl-1,5-naphthyridine. It has been widely studied due to its potential applications in the field of synthetic organic chemistry and as a precursor for the synthesis of various compounds with interesting biological activities. EMNC has been used in the synthesis of several compounds, including drugs, dyes, and fragrances. In addition, EMNC has been used in the preparation of a number of pharmaceuticals and other compounds with biological activities.
Scientific Research Applications
Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate has been used in a variety of scientific research applications, including the synthesis of a variety of compounds with interesting biological activities. Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate has been used in the synthesis of numerous drugs, dyes, fragrances, and other compounds with biological activities. In addition, Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate has been used in the synthesis of compounds with anti-inflammatory, anti-cancer, anti-fungal, and anti-bacterial activities.
Mechanism Of Action
The mechanism of action of Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate is not fully understood. However, it is believed that Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate acts as an inhibitor of enzymes involved in the synthesis of certain compounds. In addition, Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate has been shown to interact with certain proteins and enzymes, which may be responsible for its biological activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate are not fully understood. However, it is believed that Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate may act as an inhibitor of enzymes involved in the synthesis of certain compounds. In addition, Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate has been found to interact with certain proteins and enzymes, which may be responsible for its biological activity.
Advantages And Limitations For Lab Experiments
The advantages of using Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate in laboratory experiments include its low cost, ease of synthesis, and its ability to be used in a variety of synthetic organic chemistry applications. In addition, Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate is a relatively stable compound, making it suitable for use in long-term experiments. The main limitation of using Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate in laboratory experiments is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
The future directions for Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate research include further exploration of its potential applications in the synthesis of drugs, dyes, fragrances, and other compounds with biological activities. In addition, further research could be conducted to explore the mechanism of action of Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate, its biochemical and physiological effects, and its potential toxicity. Furthermore, research could be conducted to explore the potential of Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate as a precursor for the synthesis of compounds with novel biological activities. Finally, further research could be conducted to explore the potential of Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate as an inhibitor of enzymes involved in the synthesis of certain compounds.
properties
IUPAC Name |
ethyl 2-methyl-1,5-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-3-16-12(15)9-7-11-10(14-8(9)2)5-4-6-13-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYIFXXIHHEWRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=N2)N=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480339 | |
Record name | Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate | |
CAS RN |
55234-59-8 | |
Record name | Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55234-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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